Delayed Emergence of *S. aureus* Resistance: Panalba vs. Novobiocin or Tetracycline Monotherapy
Panalba's 2.5:1 serum ratio (novobiocin:tetracycline) significantly retarded the development of resistance in *S. aureus* compared to serial subculture with either novobiocin or tetracycline alone [1]. This is the only identified quantitative, head-to-head, in vitro differentiation between the combination and its individual components.
| Evidence Dimension | Rate of Resistance Development |
|---|---|
| Target Compound Data | Significant retardation of resistance outgrowth; minimal increase in resistant organisms after 2-3 subcultures |
| Comparator Or Baseline | Novobiocin alone; Tetracycline alone |
| Quantified Difference | Not precisely quantified, but described as 'significant retardation' |
| Conditions | *S. aureus* serial subculture; N-T ratio 2.5:1 |
Why This Matters
This in vitro data provides the sole scientific justification for the fixed-ratio combination, suggesting a potential advantage in slowing resistance that is not achievable with the individual components.
- [1] Vavra, J. J. (1967). Development of resistance to novobiocin, tetracycline, and a novobiocin-tetracycline combination in Staphylococcus aureus populations. Journal of Bacteriology, 93(3), 801-805. View Source
